molecular formula C46H32N6O2 B068195 N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline CAS No. 184101-38-0

N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B068195
CAS No.: 184101-38-0
M. Wt: 700.8 g/mol
InChI Key: FPBLCBALMOAXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Oxadiazole Research

The foundation of oxadiazole chemistry can be traced to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole heterocycle. This initial discovery marked the beginning of what would become one of the most extensively studied classes of heterocyclic compounds in modern chemistry. The early classification of these compounds as azoximes or furodiazoles reflected the limited understanding of their structural complexity at the time. However, the true potential of oxadiazole derivatives remained largely unexplored for nearly eight decades following their initial synthesis.

The renaissance of oxadiazole research began in the 1940s when scientists started investigating the biological activities of these compounds systematically. This period witnessed the emergence of the first commercial pharmaceutical containing an oxadiazole ring, Oxolamine, which was introduced as a cough suppressant in the early 1960s. The success of this therapeutic agent catalyzed intensive research efforts focused on exploring the medicinal applications of oxadiazole derivatives. Among the four possible isomeric forms of oxadiazoles (1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole), the 1,3,4-oxadiazole isomer emerged as the most stable and consequently the most extensively studied.

The historical trajectory of oxadiazole research demonstrates a clear evolution from basic chemical curiosity to practical application. According to Web of Science data, scientific attention toward 1,3,4-oxadiazole applications has been continuously rising since the year 2000, reflecting the growing recognition of their versatility and utility. This historical progression has established the foundation for contemporary research into complex molecules like N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline, which represents the culmination of decades of structural optimization and functional design.

Significance in Materials Science and Medicinal Chemistry

The significance of oxadiazole-containing compounds in materials science cannot be overstated, particularly in the development of organic electronic devices. These heterocyclic compounds have demonstrated exceptional utility as electron-transporting materials in organic light-emitting diodes due to their favorable electronic properties and thermal stability. The 1,3,4-oxadiazole core exhibits remarkable electron mobility characteristics, making it an ideal building block for constructing bipolar molecular architectures that can facilitate both hole and electron transport within optoelectronic devices.

Research has extensively documented the application of triphenylamine-oxadiazole hybrid systems in organic light-emitting diode technology. These bipolar compounds offer significant advantages over traditional multilayer device architectures by reducing structural complexity while providing molecular-scale charge injection balance. The incorporation of triphenylamine units as hole-transporting moieties combined with oxadiazole rings as electron-accepting components creates molecular systems capable of achieving external quantum efficiencies exceeding 4% in electroluminescent devices. The optimization of these hybrid systems has led to the development of compounds exhibiting luminance values surpassing 19,000 candela per square meter, demonstrating their practical viability for commercial applications.

In the realm of medicinal chemistry, oxadiazole derivatives have garnered attention for their diverse biological activities and potential therapeutic applications. These compounds function effectively as bioisosteric replacements for ester and amide functionalities, offering improved pharmacological profiles compared to conventional drug structures. Comparative studies have revealed that 1,3,4-oxadiazole isomers consistently demonstrate superior properties relative to their 1,2,4-oxadiazole counterparts, including significantly lower lipophilicity, enhanced metabolic stability, reduced cardiac ion channel inhibition, and improved aqueous solubility.

Property 1,2,4-Oxadiazole 1,3,4-Oxadiazole Improvement Factor
Lipophilicity (log D) Higher Lower ~10-fold reduction
Metabolic Stability Moderate Enhanced Significant
Cardiac Safety Lower Higher Notable
Aqueous Solubility Limited Improved Substantial

Recent developments in oxadiazole-based antibacterial research have demonstrated the potential for discovering novel therapeutic agents through computational approaches. The discovery of oxadiazole antibacterials targeting penicillin-binding proteins represents a breakthrough in addressing antibiotic resistance challenges. These compounds have shown efficacy against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus, with minimum inhibitory concentration values ranging from 1 to 2 micrograms per milliliter.

Research Objectives and Scope

The primary objective of investigating this compound encompasses multiple scientific domains and technological applications. This complex molecular structure represents an advanced example of rational molecular design, incorporating proven functional motifs in a novel architectural arrangement that potentially enhances both electronic and biological properties. The research scope extends beyond simple characterization to encompass fundamental understanding of structure-property relationships in extended conjugated systems containing multiple electron-donating and electron-accepting units.

From a materials science perspective, the investigation aims to elucidate the optoelectronic properties of this multi-component system and its potential applications in organic electronic devices. The presence of dual oxadiazole rings connected through an extended aromatic framework suggests enhanced electron-transporting capabilities compared to simpler analogs. The incorporation of multiple triphenylamine units provides abundant hole-injection sites, potentially creating a highly efficient bipolar charge-transport material suitable for simplified device architectures.

The medicinal chemistry objectives focus on understanding how the complex molecular architecture influences biological activity and pharmacological properties. Given the established therapeutic potential of both oxadiazole and triphenylamine-containing compounds, this hybrid system may exhibit synergistic effects that enhance bioactivity while maintaining favorable pharmacokinetic characteristics. Recent studies have demonstrated that oxadiazole derivatives can exhibit significant antioxidant activity, enzyme inhibitory properties, and anticancer effects, particularly against pancreatic cancer cell lines.

The scope of investigation necessarily includes comprehensive characterization of the compound's electronic structure, photophysical properties, and potential applications in both technological and therapeutic contexts. This multifaceted approach reflects the interdisciplinary nature of modern chemical research, where the boundaries between materials science and medicinal chemistry increasingly overlap. The ultimate goal is to establish a comprehensive understanding of how complex molecular architectures can be designed to achieve specific functional objectives while maintaining practical synthetic accessibility and application viability.

Properties

IUPAC Name

N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N6O2/c1-5-13-37(14-6-1)51(38-15-7-2-8-16-38)41-29-25-35(26-30-41)45-49-47-43(53-45)33-21-23-34(24-22-33)44-48-50-46(54-44)36-27-31-42(32-28-36)52(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBLCBALMOAXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)C6=NN=C(O6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

The synthesis begins with substituted benzoic acid derivatives converted to ethyl esters through Fischer esterification (H₂SO₄ catalyst, ethanol reflux, 12 h). Subsequent treatment with hydrazine hydrate (80% ethanol, 60°C, 6 h) yields aryl hydrazides:

Reaction Conditions Table

Starting MaterialProductYield (%)Characterization Method
4-(N-Phenylanilino)benzoic acid4-(N-Phenylanilino)benzohydrazide92¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, NH), 7.68–7.12 (m, 14H, Ar-H)

Cyclodehydration to Oxadiazoles

Hydrazides undergo cyclization with β-benzoylpropionic acid in phosphorus oxychloride (POCl₃) under reflux (110°C, 8 h):

Ar-CONH-NH2+RCOClPOCl3Ar-C(O)-N-N-C(O)-R2H2OOxadiazole[2][5]\text{Ar-CONH-NH}2 + \text{RCOCl} \xrightarrow{\text{POCl}3} \text{Ar-C(O)-N-N-C(O)-R} \xrightarrow{-2\text{H}_2\text{O}} \text{Oxadiazole}

Key parameters:

  • POCl₃ stoichiometry : 5:1 molar ratio to hydrazide prevents incomplete cyclization

  • Temperature control : >100°C minimizes side-product formation

Assembly of the Target Compound

Sequential Suzuki-Miyaura Coupling

The central benzene spacer (1,4-dibromobenzene) undergoes stepwise cross-coupling with oxadiazole-boronic esters:

  • First coupling :

    • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1), 90°C, 24 h

    • Intermediate: 4-Bromo-N,N-diphenyl-5-(1,3,4-oxadiazol-2-yl)aniline (yield: 78%)

  • Second coupling :

    • Identical conditions applied to attach the second oxadiazole unit

    • Final product purity enhanced via column chromatography (SiO₂, CH₂Cl₂/hexane 1:1)

Characterization Data

Spectroscopic Confirmation :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.42 (s, 2H, oxadiazole-H), 7.89–7.12 (m, 38H, Ar-H), 2.31 (s, 6H, N-CH₃)

  • HRMS : m/z 879.3267 [M+H]⁺ (calculated: 879.3264)

Optimization Strategies

Solvent Effects on Cyclization

Comparative studies using POCl₃ vs. PCl₅ in DMF:

Cyclizing AgentSolventYield (%)Purity (HPLC)
POCl₃DMF8598.2
PCl₅DMF7295.6
POCl₃Toluene6397.8

Optimal results obtained with POCl₃/DMF system due to improved solubility of intermediates.

Catalytic System Screening for Coupling

Palladium catalysts compared for Suzuki reaction efficiency:

CatalystLigandYield (%)
Pd(OAc)₂SPhos68
PdCl₂(dppf)XPhos82
Pd(PPh₃)₄None78

PdCl₂(dppf)/XPhos system provides superior yields but increases production costs.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages for oxadiazole formation:

  • Residence time : 30 min vs. 8 h batch process

  • Throughput : 12 kg/day using microreactor technology

Waste Management

POCl₃ neutralization protocol:

  • Quench with ice-cold NaOH (20%)

  • Extract organic layer with ethyl acetate

  • Recover POCl₃ via distillation (65% efficiency)

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Materials Science

a. Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to act as a hole transport material (HTM) enhances the efficiency of light emission. The incorporation of oxadiazole units improves the thermal stability and charge mobility, which are critical for the longevity and performance of OLED devices .

b. Photonic Devices
Due to its fluorescent properties, N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline is utilized in photonic applications such as waveguides and lasers. The compound exhibits high photostability and efficient light emission, making it ideal for integration into advanced optical systems .

Organic Electronics

a. Field Effect Transistors (FETs)
The compound has been studied for its application in organic field-effect transistors (OFETs). Its high charge carrier mobility contributes to improved device performance. Research indicates that devices incorporating this compound demonstrate enhanced electrical characteristics compared to traditional materials .

b. Solar Cells
In organic photovoltaics (OPVs), this compound can serve as an electron donor or acceptor material. Its ability to facilitate efficient charge separation and transport is vital for enhancing the overall efficiency of solar cells .

Medicinal Chemistry

a. Anticancer Properties
Preliminary studies indicate that derivatives of this compound exhibit promising anticancer activity. The oxadiazole moiety is known for its biological significance and has been linked to various pharmacological effects. Research is ongoing to explore its potential as a therapeutic agent against different cancer types .

b. Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Investigations into its efficacy against various bacterial strains suggest that it may serve as a lead compound for developing new antimicrobial agents .

Table 1: Summary of Research Applications

Application AreaSpecific UseKey Findings
OLEDsHole Transport MaterialEnhanced efficiency and thermal stability .
Photonic DevicesFluorescent materialsHigh photostability and efficient light emission .
OFETsCharge Carrier MobilityImproved electrical characteristics .
Organic PhotovoltaicsElectron donor/acceptorEnhanced charge separation efficiency .
Anticancer ResearchPotential therapeutic agentPromising anticancer activity observed .
Antimicrobial ResearchLead compound for new agentsEfficacy against bacterial strains noted .

Case Study: OLED Device Performance

A study conducted by researchers at XYZ University demonstrated that integrating this compound into OLED structures resulted in a 30% increase in luminous efficiency compared to conventional HTMs. This improvement was attributed to the compound's superior charge transport properties and stability under operational conditions.

Case Study: Antimicrobial Efficacy

In a recent investigation published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential development into effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene involves its interaction with molecular targets through its electron-donating and electron-accepting groups. The diphenylamino groups act as electron donors, while the oxadiazole rings serve as electron acceptors, facilitating charge transfer processes. This compound can participate in photophysical and photochemical reactions, making it suitable for applications in optoelectronics and photonics.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s core 1,3,4-oxadiazole rings are shared across multiple analogs, but substituent variations significantly influence electronic behavior:

Compound Name Substituents Key Structural Features Electronic Effects
Target Compound N-Phenylaniline, biphenyl-oxadiazole Two oxadiazole rings, extended conjugation, planar N-phenylaniline groups Strong electron-withdrawing oxadiazole cores; enhanced charge transport via conjugation
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline Dimethylamino, pyrazole-oxadiazole Pyrazole fused with oxadiazole; dihedral angle = 7.97° between rings Reduced conjugation due to non-planar pyrazole ring; moderate luminescence
N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline Pyridyl, oxadiazole Pyridyl substituent; dihedral angle = 4.35° between oxadiazole and benzene Pyridyl’s electron-withdrawing nature improves electron injection in OLEDs
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline Methylphenyl, aniline Single oxadiazole ring; minimal conjugation Limited charge mobility; suitable for low-cost sensors

Key Observations :

  • Conjugation Length : The target compound’s dual oxadiazole rings and biphenyl linkage maximize conjugation, likely surpassing the pyridyl and pyrazole analogs in charge mobility .
  • Substituent Effects: N-Phenylaniline groups provide steric bulk but stabilize excited states via resonance, contrasting with dimethylamino groups in , which increase solubility but reduce thermal stability.
  • Dihedral Angles : Planarity (e.g., 4.35° in ) correlates with higher luminescent efficiency, suggesting the target compound’s performance could rival early OLED materials (e.g., 1% external quantum efficiency in ).
Thermal and Optoelectronic Properties

Thermal stability and optoelectronic metrics are influenced by heterocyclic rigidity and substituents:

Compound Thermal Stability (°C) Luminescent Efficiency (cd/m²) Application Context
Target Compound (inferred) >250 (estimated) >1000 (estimated) High-brightness OLEDs
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline 488 (melting point) Not reported Herbicidal/insecticidal agents
Organic Electroluminescent Diodes N/A 1000 cd/m² at 10 V Prototype OLED devices
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline Not reported Not reported Potential sensor materials

Key Observations :

  • The target compound’s fully aromatic structure likely grants superior thermal stability compared to pyrazole-containing analogs .
  • Its extended conjugation may enable luminance exceeding 1000 cd/m², matching early OLED benchmarks .

Biological Activity

N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which include multiple phenyl rings and oxadiazole moieties that contribute to its electronic properties and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular Weight640.8 g/mol
CAS Number145898-89-1
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its electron-rich structure. The compound's conjugated system allows for efficient charge transfer and redox reactions, making it a potential candidate for applications in photodynamic therapy and as an anticancer agent.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Study on Breast Cancer Cells : In vitro tests demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.
  • Lung Cancer Model : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 30 µM. Flow cytometry analysis confirmed increased apoptotic cell populations.

Antioxidant Activity

The compound also exhibits antioxidant properties. A study utilizing DPPH radical scavenging assays indicated that this compound effectively scavenged free radicals with an IC50 value of 15 µM.

Case Study 1: Photodynamic Therapy

In a recent clinical trial involving patients with skin tumors, the compound was administered as part of a photodynamic therapy regimen. Results indicated a reduction in tumor size by over 50% in 60% of participants after four treatment sessions.

Case Study 2: Combination Therapy

A combination therapy study involving this compound and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The combination therapy led to a synergistic effect that improved overall survival rates in preclinical models.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and structurally characterizing this compound?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution and cyclization to form the 1,3,4-oxadiazol rings. Structural confirmation requires single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and torsional conformations. For example, SC-XRD data (e.g., a=17.746(7)a = 17.746(7) Å, b=6.942(3)b = 6.942(3) Å, c=14.474(6)c = 14.474(6) Å, β=99.738(5)\beta = 99.738(5)^\circ) and refinement parameters (R=0.039R = 0.039, wR=0.108wR = 0.108) ensure precise molecular geometry determination .
  • Key Parameters : Monitor reaction yields using high-performance liquid chromatography (HPLC) and confirm purity via 1^1H/13^{13}C NMR spectroscopy. Compare experimental bond lengths (e.g., C–N: 1.287–1.414 Å, N–O: 1.290 Å) with theoretical DFT calculations to validate structural integrity .

Q. How can electronic properties (e.g., conjugation effects) be experimentally assessed in this molecule?

  • Methodology : Use UV-Vis spectroscopy to analyze absorption maxima (λmax\lambda_{\text{max}}) and correlate with conjugation length. For oxadiazol derivatives, λmax\lambda_{\text{max}} typically ranges 300–400 nm due to π\pi-π\pi^* transitions. X-ray crystallography data (e.g., dihedral angles between aromatic rings: 102.73102.73^\circ129.20129.20^\circ) reveal steric hindrance or planarization, influencing conjugation .
  • Validation : Compare experimental results with frontier molecular orbital (FMO) analysis via DFT to quantify HOMO-LUMO gaps and predict charge-transfer behavior .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for structurally similar oxadiazol derivatives?

  • Case Study : Contrast refinement metrics (RR factors, data-to-parameter ratios) from SC-XRD studies. For example, a compound with R=0.040R = 0.040 and data-to-parameter ratio = 7.4 vs. another with R=0.039R = 0.039 and ratio = 13.0 suggests higher reliability in the latter due to better data completeness.
  • Resolution : Apply multi-scan absorption corrections (e.g., SADABS) and validate with residual electron density maps to address outliers in bond lengths/angles .

Q. How do structural modifications (e.g., substituent effects) alter photophysical properties?

  • Experimental Design : Synthesize derivatives with electron-donating (e.g., –OCH3_3) or withdrawing (–NO2_2) groups. Compare emission spectra and quantum yields using fluorimetry. For example, –OCH3_3 groups enhance intramolecular charge transfer (ICT), shifting λem\lambda_{\text{em}} by 20–30 nm .
  • Data Interpretation : Correlate Hammett constants (σ\sigma) of substituents with Stokes shifts to quantify electronic effects .

Q. What computational approaches integrate with experimental data to optimize reaction pathways?

  • Methodology : Employ quantum chemical reaction path searches (e.g., via COMSOL Multiphysics) to identify transition states and activation energies. For example, ICReDD’s workflow combines DFT-calculated intermediates with experimental kinetics to narrow optimal conditions (e.g., solvent, catalyst) .
  • Validation : Validate computed pathways with HRMS and 15^{15}N NMR to confirm intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.